(S)-2-Amino-3,3-diphenylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

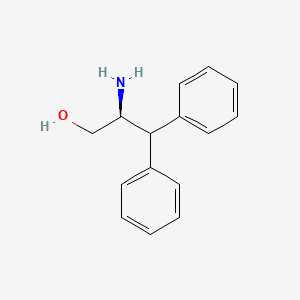

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-diphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c16-14(11-17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDOXKGXOXANAF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692936 | |

| Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162118-01-6 | |

| Record name | (2S)-2-Amino-3,3-diphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with significant potential in asymmetric synthesis and drug development. Its rigid diphenylmethyl group provides a sterically demanding environment, making it a valuable chiral auxiliary for controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive structural analysis, outlining its key physicochemical and spectroscopic properties, a plausible synthetic route, and its potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and characterization.

| Property | Value |

| CAS Number | 162118-01-6 |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported, but expected to be a solid at room temperature |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine protons, the methylene protons adjacent to the hydroxyl group, and the amine and hydroxyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 4.0 - 4.2 | Doublet of doublets | 1H | CH(N) |

| ~ 3.5 - 3.7 | Multiplet | 2H | CH₂(OH) |

| ~ 3.3 - 3.5 | Doublet | 1H | CH(Ph)₂ |

| Variable | Broad singlet | 2H | NH₂ |

| Variable | Broad singlet | 1H | OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons (C-ipso) |

| ~ 125 - 130 | Aromatic carbons (CH) |

| ~ 65 - 70 | CH₂(OH) |

| ~ 55 - 60 | CH(N) |

| ~ 50 - 55 | CH(Ph)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl, amino, and aromatic functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400 - 3200 | O-H, N-H | Stretching |

| 3100 - 3000 | C-H (aromatic) | Stretching |

| 3000 - 2850 | C-H (aliphatic) | Stretching |

| 1600, 1495, 1450 | C=C (aromatic) | Stretching |

| 1150 - 1050 | C-O | Stretching |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Ion |

| 227 | [M]⁺ (Molecular ion) |

| 196 | [M - CH₂OH]⁺ |

| 167 | [CH(Ph)₂]⁺ |

Experimental Protocols

Synthesis of this compound from (S)-3,3-Diphenylalanine

Principle: The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.

Reaction Scheme:

Detailed Protocol:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Amino Acid: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (S)-3,3-diphenylalanine (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water (Fieser workup).

-

Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Potential Application as a Chiral Auxiliary

This compound can be utilized as a chiral auxiliary to direct the stereoselective alkylation of an enolate. The logical relationship is depicted below.

Caption: Logical flow for the use as a chiral auxiliary in asymmetric alkylation.

Conclusion

This compound represents a valuable, yet under-explored, chiral building block. Its rigid diphenyl structure offers significant potential for inducing high levels of stereocontrol in asymmetric transformations. The predicted spectroscopic data and the outlined synthetic protocol provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their synthetic endeavors. Further experimental validation of its properties and applications is warranted to fully unlock its potential in modern organic synthesis.

physical and chemical properties of (S)-2-Amino-3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol. Its structure, featuring a stereocenter and two phenyl groups, makes it a valuable building block in asymmetric synthesis and a potential scaffold in medicinal chemistry. This document provides a comprehensive overview of its physical and chemical properties, along with relevant experimental protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

Table 1: General Information

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol[1] |

| CAS Number | 162118-01-6[1] |

| Molecular Formula | C₁₅H₁₇NO[1] |

| Molecular Weight | 227.31 g/mol [1] |

| SMILES | OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2[1] |

Table 2: Physical Properties

| Property | Value |

| Purity | ≥95%[1] |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Optical Rotation | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis of similar amino alcohols and their analysis are well-established.

Synthesis

A plausible synthetic route to this compound could involve the reduction of the corresponding amino acid, (S)-2-amino-3,3-diphenylpropanoic acid, or its ester derivative. This is a common method for the preparation of amino alcohols.

General Protocol for the Reduction of an Amino Acid:

-

Esterification (Optional but Recommended): The carboxylic acid of the parent amino acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions with the reducing agent. This can be achieved by reacting the amino acid with the corresponding alcohol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).

-

Reduction: The amino ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether. A reducing agent, typically lithium aluminum hydride (LiAlH₄) or another suitable hydride, is added portion-wise at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

-

Extraction and Purification: The product is extracted from the reaction mixture with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of non-volatile organic compounds. For chiral compounds like this compound, chiral HPLC can be used to determine the enantiomeric excess (ee).

General HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column for purity analysis or a chiral column (e.g., based on cellulose or amylose derivatives) for enantiomeric excess determination.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., around 254 nm).

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

3.2.3. Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Caption: Workflow for the analytical characterization of the compound.

Signaling Pathways and Applications

There is currently no specific information available in the public domain linking this compound to particular signaling pathways. However, chiral amino alcohols are an important class of compounds in drug discovery and development. They are often used as intermediates in the synthesis of more complex molecules with biological activity. The structural motifs present in this compound could potentially interact with various biological targets, but this would require experimental investigation.

Conclusion

This compound is a chiral building block with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and behavior can be inferred from general principles of organic chemistry and the known characteristics of similar amino alcohols. Further experimental work is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide on (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS: 162118-01-6)

A comprehensive review of the available scientific literature and supplier data for (S)-2-Amino-3,3-diphenylpropan-1-ol reveals a significant gap in detailed technical information. While basic chemical properties are available, in-depth experimental protocols for its synthesis, quantitative pharmacological data, and established mechanisms of action are not readily found in the public domain. This guide summarizes the available information and outlines general methodologies applicable to this class of compounds based on research into structurally similar molecules.

Core Compound Identification and Properties

This compound is a chiral amino alcohol. Its fundamental properties, sourced from various chemical suppliers, are summarized below.

| Property | Value | Source |

| CAS Number | 162118-01-6 | N/A |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol | N/A |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥95% - 97% | [1] |

Synthesis and Experimental Protocols

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the currently available scientific literature. However, based on the synthesis of structurally related amino alcohols, a plausible synthetic route can be proposed.

Hypothetical Synthetic Pathway

A common strategy for the synthesis of 2-amino-1-propanol derivatives involves the reduction of a corresponding nitroolefin precursor. This approach offers a viable pathway to the target molecule.

Caption: Hypothetical synthetic pathway for this compound.

General Experimental Protocol (Based on Analogue Synthesis)

The following is a generalized experimental protocol adapted from the synthesis of similar 2-amino-3-phenylpropan-1-ol compounds. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Step 1: Synthesis of (E)-3,3-Diphenyl-2-nitroprop-2-en-1-ol (Intermediate B)

-

To a solution of 1,1-diphenyl-2-nitroethene (1 equivalent) in a suitable solvent (e.g., dioxane), add an aqueous solution of formaldehyde (excess) and a base catalyst (e.g., triethylamine).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired nitroalcohol.

Step 2: Reduction to this compound (Target)

-

Dissolve the (E)-3,3-diphenyl-2-nitroprop-2-en-1-ol (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) can be used.

-

For catalytic hydrogenation, the reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure until the uptake of hydrogen ceases.

-

For chemical reduction, the mixture is stirred, often with heating, until the reaction is complete as monitored by TLC.

-

After the reaction, filter off the catalyst (if used) or the iron salts.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

The final product can be purified by crystallization or column chromatography. Chiral separation to isolate the (S)-enantiomer may be necessary if the synthesis is not stereospecific.

Pharmacological Profile and Mechanism of Action

There is no specific pharmacological data or mechanism of action reported for this compound in the reviewed literature. However, the structural class of chiral amino alcohols and diphenyl-containing compounds has been explored for various biological activities.

Derivatives of amino-propanols have been investigated for a range of activities, including as:

-

Sodium Channel Blockers: Some 3-amino-1-(5-indanyloxy)-2-propanol derivatives have shown potent blocking activity on neuronal Na+ channels, suggesting potential applications in treating conditions like ischemic stroke.

-

Anticancer Agents: Certain amino alcohol derivatives have been synthesized and evaluated for their anticancer properties.

-

Enzyme Inhibitors: The amino alcohol scaffold is present in various enzyme inhibitors. For example, some diphenylpropanone derivatives have been identified as selective COX-2 inhibitors.

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities.

Potential Experimental Workflow for Biological Evaluation

Should researchers wish to investigate the pharmacological profile of this compound, a general workflow could be as follows:

Caption: A general workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound is a commercially available chiral amino alcohol with potential for further investigation in drug discovery and development. However, a significant lack of publicly available research hinders a thorough understanding of its synthesis, properties, and biological activity.

Future research should focus on:

-

Developing and publishing a detailed, optimized, and stereoselective synthesis for this compound.

-

Conducting comprehensive in vitro and in vivo pharmacological studies to identify its biological targets and potential therapeutic applications.

-

Elucidating its mechanism of action to understand how it exerts its biological effects at a molecular level.

The availability of such data would be invaluable to researchers and drug development professionals interested in this and related chemical scaffolds.

References

Spectroscopic and Structural Elucidation of (S)-2-Amino-3,3-diphenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (S)-2-Amino-3,3-diphenylpropan-1-ol (CAS No: 162118-01-6), a chiral amino alcohol of interest in pharmaceutical synthesis. Due to the limited availability of public domain raw spectral data, this document presents a combination of compiled information from commercial suppliers and predicted spectroscopic data based on the analysis of structurally related compounds.

Compound Profile

This compound is a white to off-white solid. Its chemical structure, featuring a primary amine, a primary alcohol, and two phenyl groups attached to the same carbon, gives rise to a unique spectroscopic signature.

Table 1: Chemical and Physical Properties [1]

| Property | Value |

| CAS Number | 162118-01-6 |

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 227.31 g/mol |

| Purity | Typically ≥95% |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol |

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 4.20 | Doublet of doublets | 1H | CH(Ph)₂ |

| ~ 3.60 - 3.80 | Multiplet | 1H | CH(NH₂) |

| ~ 3.40 - 3.55 | Multiplet | 2H | CH₂OH |

| ~ 2.00 | Broad singlet | 3H | NH₂ and OH |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 - 144 | Quaternary aromatic C |

| ~ 128 - 130 | Aromatic CH |

| ~ 126 - 127 | Aromatic CH |

| ~ 65 - 67 | CH₂OH |

| ~ 55 - 57 | CH(NH₂) |

| ~ 52 - 54 | CH(Ph)₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| 1600 - 1580 | Medium, Sharp | N-H bending (scissoring) |

| 1500, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1050 - 1000 | Strong | C-O stretching (primary alcohol) |

| 750 - 700 and 700 - 650 | Strong, Sharp | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular ion) |

| 196 | [M - CH₂OH]⁺ |

| 180 | [M - CH₂OH - NH₂]⁺ |

| 167 | [CH(Ph)₂]⁺ (Tropylium-like ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, the following are generalized procedures that represent standard practices for the analysis of a solid organic compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

Data Acquisition:

-

¹H NMR: A standard pulse program is used. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is used. The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-160 ppm). A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500). Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized chemical compound like this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample. Commercial suppliers may provide a Certificate of Analysis with actual spectral data upon request.

References

An In-depth Technical Guide on the Chirality and Stereochemistry of (S)-2-Amino-3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and potential applications of the chiral amino alcohol, (S)-2-Amino-3,3-diphenylpropan-1-ol. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to known monoamine reuptake inhibitors.

Core Concepts: Chirality and Stereochemistry

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. The stereocenter is located at the second carbon atom (C2) of the propanol backbone, which is bonded to an amino group, a hydrogen atom, a hydroxymethyl group, and a diphenylmethyl group. The "(S)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The absolute configuration of this stereocenter is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Chiral Resolution of Racemic 2-Amino-3,3-diphenylpropan-1-ol

A more frequently documented approach for obtaining enantiomerically pure amino alcohols is the resolution of a racemic mixture. This involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.[1][2]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol is a general procedure that can be adapted for the resolution of racemic 2-Amino-3,3-diphenylpropan-1-ol.[1][3]

Materials:

-

Racemic 2-Amino-3,3-diphenylpropan-1-ol

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

50% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (Erlenmeyer flask, separatory funnel, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 2-Amino-3,3-diphenylpropan-1-ol in a minimal amount of warm methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction should occur, leading to the precipitation of the diastereomeric salts.

-

Allow the mixture to cool to room temperature and then stand undisturbed for several hours, or until crystallization is complete. For enhanced crystallization, the flask can be refrigerated.[2]

-

-

Fractional Crystallization:

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by suction filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Free Amine:

-

Suspend the collected crystals in water.

-

Slowly add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic. This will regenerate the free amine, which may separate as an oil or solid.

-

Extract the liberated amine into an organic solvent, such as diethyl ether, using a separatory funnel. Perform multiple extractions to ensure complete recovery.[1]

-

-

Isolation and Purification:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

-

Physicochemical and Spectroscopic Data

Below is a summary of the available data for this compound.

| Property | Value | Reference |

| CAS Number | 162118-01-6 | [4] |

| Molecular Formula | C15H17NO | [4] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity (typical) | >95% | [4] |

Potential Applications in Drug Development

The structural motif of a 1,3-amino alcohol is present in numerous biologically active compounds. Derivatives of 3-amino-3-phenylpropan-1-ol have shown promise as monoamine reuptake inhibitors, which are a cornerstone in the treatment of depression and other neuropsychiatric disorders.[5]

Monoamine Reuptake Inhibition

Monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), play a crucial role in regulating mood, cognition, and other physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by specific transporter proteins (SERT, NET, and DAT). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, thereby enhancing neurotransmission.

Structure-activity relationship (SAR) studies on related compounds suggest that the diphenylpropylamine scaffold is a key pharmacophore for interacting with monoamine transporters.[6][7] The stereochemistry of these molecules is often critical for their potency and selectivity. It is hypothesized that this compound could serve as a valuable scaffold or lead compound for the development of novel triple reuptake inhibitors (TRIs), which simultaneously target SERT, NET, and DAT. TRIs are of particular interest as they may offer a broader spectrum of antidepressant activity and a faster onset of action compared to selective reuptake inhibitors.

Conclusion

This compound is a chiral building block with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the central nervous system. Its stereochemistry is a critical determinant of its biological activity. While detailed synthetic protocols and comprehensive biological data for this specific molecule are emerging, the information available for analogous compounds provides a strong rationale for its further investigation. Future research should focus on developing efficient asymmetric syntheses, thoroughly characterizing its pharmacological profile, and exploring its structure-activity relationships to optimize its potential as a therapeutic agent.

References

- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (S)-2-Amino-3,3-diphenyl-1-propanol 95% | CAS: 162118-01-6 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. Triple reuptake inhibitors: Design, synthesis and structure-activity relationship of benzylpiperidine-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. idrblab.org [idrblab.org]

Technical Guide: Solubility Profile of (S)-2-Amino-3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol is a chiral amino alcohol with a significant hydrophobic character due to the presence of two phenyl groups. Understanding its solubility in common laboratory solvents is crucial for its application in synthetic chemistry, pharmaceutical development, and materials science. This technical guide provides a summary of the available solubility information and a detailed experimental protocol for its quantitative determination. Due to the limited availability of specific quantitative data in the public domain for this exact compound, this guide also includes qualitative solubility information and data for structurally related compounds to infer its likely solubility behavior.

Solubility Data

No specific quantitative solubility data for this compound was found in the reviewed literature. The following table summarizes the available qualitative solubility information and data for structurally similar compounds. The increased hydrophobicity from the second phenyl group in the target compound likely decreases its solubility in polar solvents compared to its single-phenyl analog.

| Compound | Solvent | Solubility | Source |

| This compound | Chloroform | Slightly Soluble | Inferred from general chemical properties |

| Methanol | Slightly Soluble | Inferred from general chemical properties | |

| DL-2-Amino-3-phenylpropan-1-ol | Water | Soluble | [1] |

| Ethanol | Soluble | [1] | |

| Ether | Soluble | [1] | |

| (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | Not Specified | General safety data suggests handling as a solid with potential for irritation. | [2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely used isothermal equilibrium method followed by quantitative analysis.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining suspended particles.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample solution and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the appropriately diluted filtered sample solution and calculate the concentration using the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculate the solubility based on the mass of the residue and the volume of the solution taken.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a compound.

References

An In-depth Technical Guide on (S)-2-Amino-3,3-diphenylpropan-1-ol: From Discovery to Drug Development Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol, represents a significant scaffold in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and known biological activities. While information on the initial discovery of this specific molecule is not extensively documented in readily available literature, this guide compiles available data on its synthesis and explores the broader context of related diphenylpropanolamine derivatives in therapeutic applications. This document summarizes key physicochemical properties, provides a detailed experimental protocol for a representative synthetic route, and discusses potential, yet largely underexplored, signaling pathway interactions. The information is presented to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutics based on this chemical core.

Introduction and Physicochemical Properties

This compound is a chiral molecule featuring a propanol backbone substituted with an amino group at the second carbon and two phenyl groups at the third carbon. Its chemical structure confers specific stereochemical and electronic properties that are of interest in the design of bioactive compounds.

Chemical Structure and Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and publicly available chemical information sources[1][2].

| Property | Value | Reference |

| CAS Number | 162118-01-6 | [1][2] |

| Molecular Formula | C₁₅H₁₇NO | [1][2] |

| Molecular Weight | 227.31 g/mol | [2] |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol | [2] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥95% - 97% | [1][2] |

| SMILES | OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2 | [2] |

History and Discovery

Detailed historical information regarding the first synthesis and discovery of this compound is not prominently available in the surveyed scientific literature. The compound is primarily listed in chemical supplier catalogs as a building block for organic synthesis[1][2][3][4][5]. While the specific origins of this molecule are obscure, the broader class of amino alcohols and diphenylpropanolamine derivatives has a rich history in medicinal chemistry, often being explored for their potential as therapeutic agents. Research into related compounds, such as 2-amino-3-phenylpropan-1-ol, has been more extensively documented, with various synthetic methods and biological evaluations reported[6][7][8]. The applications of these related structures in areas like phenylketonuria treatment intermediates suggest a continued interest in this class of compounds within pharmaceutical research[7].

Synthesis and Experimental Protocols

The synthesis of chiral amino alcohols is a well-established field in organic chemistry. While a specific, detailed protocol for the original synthesis of this compound is not readily found, a general and representative method for a related compound, 2-amino-3-phenylpropane-1-ol, can be adapted from the literature. This provides a foundational understanding of the synthetic strategy that could be applied.

Representative Synthesis of a 2-Amino-3-phenylpropan-1-ol Derivative

A common approach to synthesizing 2-amino-3-phenylpropane-1-ol derivatives involves the reduction of a corresponding nitroolefin precursor. The following protocol is based on the iron-acetic acid reduction of a Baylis-Hillman adduct derivative[6].

Experimental Protocol:

-

Preparation of the Nitroolefin Precursor: The starting material, (E)-2-nitro-3-phenylprop-2-en-1-ol, is derived from nitrostyrene and formaldehyde.

-

Reduction Reaction:

-

To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol in a suitable solvent (e.g., a mixture of ethanol and water), add a catalytic amount of iron powder.

-

Add an excess of acetic acid to the reaction mixture.

-

Heat the mixture to reflux temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the iron catalyst.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-phenylpropane-1-ol.

-

Yields for related compounds using this method have been reported in the range of 74-82% [6].

Characterization Data for a 2-Amino-3-phenylpropan-1-ol Derivative

The following are representative characterization data for a synthesized 2-amino-3-phenylpropane-1-ol derivative, as reported in the literature[6].

| Spectroscopic Data | Observed Signals |

| ¹H NMR | δ 3.15 (dd, O-CH₂), δ 2.73-3.06 (m, CH-CH₂), δ 2.83-3.21 (m, CH₂CH-), δ 7.25-7.48 (m, aromatic protons), δ 3.59 (s, OH), δ 5.23 (s, NH₂) |

| IR | Not explicitly detailed in the reference, but would expect characteristic peaks for O-H, N-H, and C-H (aromatic and aliphatic) stretches. |

| Mass Spectrometry | Not explicitly detailed in the reference. |

Biological Activity and Drug Development Potential

While specific biological activity and pharmacological data for this compound are scarce in the public domain, the broader class of diphenylpropanolamine derivatives has been investigated for various therapeutic applications.

Antimicrobial Activity of a Related Compound

A study on a series of 2-amino-3-phenylpropane-1-ol derivatives reported their evaluation for antimicrobial activity against several microorganisms. The study found that some of these compounds exhibited inhibitory effects, with one derivative showing the highest activity against Klebsiella sp. at a concentration of 125 µM[6].

Experimental Protocol: Disc Diffusion Method for Antimicrobial Activity [6]

-

A bacterial inoculum is uniformly spread on a sterile Petri dish containing Nutrient Agar.

-

Wells (7 mm diameter) are cut into the agar gel.

-

Different concentrations of the test compound (e.g., 25, 50, 75, 100, and 125 µM) dissolved in DMSO are prepared.

-

50 µL of each test solution is added to the wells.

-

The plates are incubated for 24 hours at 36 ± 1 °C under aerobic conditions.

-

The inhibition of bacterial growth is measured as the diameter of the zone of inhibition in mm.

Potential in Drug Development

The chiral nature and the presence of both amino and hydroxyl functional groups make this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications[7]. The diphenyl moiety can be crucial for interactions with biological targets, such as enzymes and receptors.

Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is not available in the current literature. However, based on the structural motifs present in related bioactive molecules, some logical inferences can be made about potential areas of investigation. For instance, various amino alcohol derivatives are known to interact with neuronal signaling pathways.

Hypothetical Workflow for Investigating Neuronal Signaling Pathway Modulation

Should this compound or its derivatives be investigated for neuroprotective or other neuromodulatory effects, a general experimental workflow could be as follows:

Caption: Hypothetical workflow for investigating the effects of this compound on neuronal signaling pathways.

Conclusion and Future Directions

This compound is a chiral building block with potential for the development of novel therapeutic agents. While its own discovery and history are not well-documented, the synthesis and biological activities of related compounds provide a basis for its potential utility. The lack of specific biological data for this compound highlights a significant knowledge gap and an opportunity for future research.

Future studies should focus on:

-

Developing and optimizing stereoselective synthetic routes to this compound.

-

Conducting comprehensive biological screening to identify its pharmacological profile.

-

Investigating its mechanism of action and potential interactions with specific cellular signaling pathways.

Such research will be crucial in unlocking the full potential of this and related diphenylpropanolamine derivatives in drug discovery and development.

References

- 1. This compound, CasNo.162118-01-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. (S)-2-Amino-3,3-diphenyl-1-propanol 95% | CAS: 162118-01-6 | AChemBlock [achemblock.com]

- 3. rsc.org [rsc.org]

- 4. 162118-01-6((2S)-2-amino-3,3-diphenylpropan-1-ol) | Kuujia.com [ko.kuujia.com]

- 5. Page loading... [guidechem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-Amino-3,3-diphenylpropan-1-ol

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analysis of (S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound, also known as (S)-diphenylalaninol, is a chiral organic compound. Its key molecular data are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H17NO[1] |

| Molecular Weight | 227.31 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 162118-01-6[1] |

Experimental Protocols

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through various synthetic strategies. One plausible and effective method is the stereoselective reduction of a corresponding chiral precursor. Below is a representative protocol based on the principles of asymmetric synthesis of chiral amino alcohols.

Principle: This synthesis involves the preparation of an N-protected diphenylalanine methyl ester, followed by its reduction to the corresponding aldehyde. The aldehyde is then subjected to a stereoselective addition of a nucleophile, followed by deprotection to yield the target chiral amino alcohol. A crucial step is the use of a chiral auxiliary or catalyst to induce the desired stereochemistry.

Materials and Reagents:

-

N-Boc-3,3-diphenyl-L-alanine

-

EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)

-

Methanol

-

Diisobutylaluminium hydride (DIBAL-H)

-

Sodium borohydride (NaBH4)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Esterification: To a solution of N-Boc-3,3-diphenyl-L-alanine in methanol, add EEDQ and stir at room temperature for 12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain N-Boc-3,3-diphenyl-L-alanine methyl ester.

-

Reduction to Aldehyde: Dissolve the methyl ester in anhydrous dichloromethane and cool to -78 °C. Add DIBAL-H dropwise and stir for 2 hours. Quench the reaction with methanol and allow it to warm to room temperature. Purify the resulting aldehyde by column chromatography.

-

Reduction to Alcohol: Dissolve the aldehyde in methanol and cool to 0 °C. Add sodium borohydride in portions and stir for 1 hour. Quench the reaction with water and extract with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate to yield N-Boc-(S)-2-amino-3,3-diphenylpropan-1-ol.

-

Deprotection: Dissolve the N-Boc protected amino alcohol in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours. Neutralize the reaction mixture and extract the product. Purify by column chromatography to obtain this compound.

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is a critical parameter. Chiral HPLC is the most effective technique for determining the enantiomeric composition of chiral compounds like amino alcohols.

Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines and amino alcohols.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for such separations. The exact ratio may need to be optimized. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl groups absorb, typically around 220 nm.

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL. If a racemic standard is available, prepare a similar solution to determine the retention times of both enantiomers.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Chromatographic Run: Run the HPLC with the specified conditions and record the chromatogram.

-

Data Analysis: Identify the peaks corresponding to the (S) and potentially the (R) enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Caption: Workflow for the chiral HPLC analysis of this compound.

Significance and Applications

This compound is a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of more complex chiral molecules, including pharmaceuticals and ligands for asymmetric catalysis. The precise stereochemistry of this compound is crucial for its application in stereoselective reactions and for the biological activity of the final products.

References

potential research areas for (S)-2-Amino-3,3-diphenylpropan-1-ol

An In-depth Technical Guide to Potential Research Areas for (S)-2-Amino-3,3-diphenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with a unique structural scaffold. Its stereogenic center, combined with the bulky diphenyl moiety and the versatile amino and hydroxyl functional groups, makes it a compelling candidate for a variety of applications in organic synthesis and medicinal chemistry. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural similarity to well-studied compounds like L-phenylalaninol allows for the extrapolation of significant research potential. This guide outlines promising research avenues, supported by generalized experimental protocols and conceptual frameworks, to stimulate further investigation into this high-potential molecule.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for designing synthetic routes, planning purification strategies, and formulating for biological assays.

| Property | Value | Reference |

| CAS Number | 162118-01-6 | [1] |

| Molecular Formula | C₁₅H₁₇NO | [1] |

| Molecular Weight | 227.31 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3,3-diphenylpropan-1-ol | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | OC--INVALID-LINK--C(C1=CC=CC=C1)C2=CC=CC=C2 | [1] |

Potential Research Areas

The unique structure of this compound opens up several promising areas for research and development.

Asymmetric Synthesis and Catalysis

The primary and most immediate research area for this compound is in asymmetric synthesis. Chiral amino alcohols are frequently used as chiral auxiliaries or ligands to control the stereochemical outcome of a chemical reaction.[2][3]

-

As a Chiral Auxiliary: The auxiliary can be temporarily attached to a substrate, directing a reagent to attack from a specific face due to the steric hindrance provided by the bulky diphenyl group.[3] After the desired stereocenter is created, the auxiliary can be cleaved and recycled.[3] This strategy is fundamental for producing enantiomerically pure molecules, which is critical in the pharmaceutical industry.[2]

-

As a Chiral Ligand: The amino and hydroxyl groups can be modified to create bidentate ligands that coordinate with metal catalysts.[3] These chiral metal complexes can then catalyze a wide range of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.

Scaffold for Novel Therapeutics

The diphenylpropan-1-ol backbone can serve as a versatile scaffold for the development of new therapeutic agents. The amine and alcohol functionalities provide convenient handles for chemical modification to explore structure-activity relationships (SAR).

-

Receptor Ligands: Derivatives of structurally similar compounds, such as 3-amino-3-phenylpropionamide, have shown high affinity for the mu opioid receptor.[4] The unique stereochemistry and bulky nature of the diphenyl groups in this compound could lead to novel ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs), ion channels, or enzymes. Potential targets could include adenosine, dopamine, or AMPA receptors.[5][6][7]

-

Antimicrobial Agents: Research on related 2-amino-3-phenylpropan-1-ol compounds has demonstrated antimicrobial activity against various bacterial strains.[8] The lipophilicity imparted by the two phenyl rings could enhance membrane interaction and cellular uptake, potentially leading to potent antimicrobial or antifungal agents.

Caption: General workflow for therapeutic candidate screening.

Development of Molecular Probes and Biosensors

The diphenyl scaffold can be functionalized with fluorophores or other reporter groups to create molecular probes. These probes could be designed to selectively bind to specific biomolecules (proteins, nucleic acids), allowing for their detection and visualization in biological systems. The inherent chirality of the molecule could be exploited to develop probes that selectively recognize chiral environments or enantiomers of other molecules.

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the proposed research areas.

General Protocol for Synthesis

Caption: Conceptual synthetic workflow for the target molecule.

Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a method to assess the ability of synthesized derivatives to bind to a specific receptor.

-

Preparation:

-

Culture cells stably expressing the human target receptor (e.g., A1 Adenosine Receptor).[5]

-

Prepare cell membrane homogenates via centrifugation.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a known concentration of a specific radioligand (e.g., [³H]CCPA for A₁AR).[5]

-

Add varying concentrations of the test compound (derivatives of this compound).

-

Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand).

-

-

Incubation & Detection:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of a compound that inhibits visible microbial growth.[9]

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Culture the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).[9]

-

Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (inoculum without test compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.[9]

-

Optionally, use a spectrophotometer to measure absorbance or add a viability indicator dye (e.g., resazurin) for a colorimetric readout.

-

Illustrative Data Presentation

To guide future research, hypothetical data for an antimicrobial screening is presented below. This format allows for clear comparison of the activity of different derivatives.

Table: Example Antimicrobial Activity Data (MIC in µg/mL)

| Compound | Derivative R-Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| 1 | -H (Parent Compound) | >128 | >128 | >128 |

| 2a | -CH₂(4-F-Ph) | 32 | 64 | 128 |

| 2b | -CH₂(2,4-diCl-Ph) | 8 | 16 | 32 |

| 2c | -C(O)CH₃ | 64 | >128 | 64 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |

| Fluconazole | (Control) | N/A | N/A | 2 |

Conclusion and Future Directions

This compound represents a largely untapped resource for chemical and pharmaceutical research. Its rigid, chiral structure makes it an ideal candidate for applications in asymmetric synthesis , either as a recyclable chiral auxiliary or as a scaffold for novel catalytic ligands. Furthermore, its amenability to chemical modification positions it as a promising starting point for drug discovery campaigns , particularly in the search for new receptor ligands and antimicrobial agents.

Future research should focus on:

-

Developing efficient and scalable synthetic routes to access the parent molecule and its derivatives with high enantiopurity.

-

Systematically exploring its utility as a chiral auxiliary and ligand in a broad range of asymmetric transformations.

-

Synthesizing and screening a diverse library of derivatives against various biological targets, including GPCRs, enzymes, and a panel of pathogenic microbes.

-

Conducting computational studies , such as molecular docking, to predict binding modes and guide the rational design of more potent and selective ligands.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a valuable tool in both academic and industrial settings.

References

- 1. (S)-2-Amino-3,3-diphenyl-1-propanol 95% | CAS: 162118-01-6 | AChemBlock [achemblock.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. (R)-3-Amino-3-phenylpropan-1-ol|CAS 170564-98-4 [benchchem.com]

- 4. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Compositions, Antimicrobial, and Antioxidant Activities of the Essential Oil Extracted From Garden Cress Seeds Growing in Three Districts of South Wollo, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of (S)-2-Amino-3,3-diphenylpropan-1-ol in Asymmetric Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol, also known as (S)-diphenylalaninol, is a chiral β-amino alcohol that serves as a versatile precursor for catalysts and ligands in asymmetric synthesis. Its sterically demanding diphenylmethyl group and the presence of both amino and hydroxyl functionalities allow for the formation of well-defined chiral environments, leading to high enantioselectivity in various chemical transformations. These application notes provide an overview of its use, with a primary focus on the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and its potential application as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.

Application 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Prochiral Ketones

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] The catalyst is a chiral oxazaborolidine, which is typically generated in situ or pre-formed from a chiral β-amino alcohol, such as this compound, and a borane source.[1][2] The (S)-enantiomer of the amino alcohol typically yields the (R)-enantiomer of the alcohol product.[2]

Reaction Principle

The chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to one face of the ketone, leading to the formation of a chiral alcohol with high enantiomeric excess.[3]

Data Presentation

| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-1-Phenylethanol | 97 | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 95 | 97 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 95 | 98 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 98 | 95 |

| Cyclopentyl methyl ketone | (R)-1-Cyclopentylethanol | 92 | 91 |

Note: Data presented is representative of CBS reductions using oxazaborolidine catalysts derived from chiral diphenyl-substituted amino alcohols and may require optimization for the specific catalyst derived from this compound.

Experimental Protocols

Protocol 1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the convenient generation of the oxazaborolidine catalyst in the reaction mixture, followed by the asymmetric reduction of acetophenone as a model substrate.

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (0.1 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a 1.0 M solution of borane-dimethyl sulfide complex in THF (1.2 mL, 1.2 mmol).

-

Stir the mixture for 1 hour at room temperature to form the active catalyst complex.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol (2 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Preparation of a Stable, Solid B-Methylated Oxazaborolidine Catalyst

This protocol details the preparation of a stable, solid B-methylated oxazaborolidine catalyst that can be stored and used in subsequent reactions.

Materials:

-

This compound

-

Methylboronic acid

-

Toluene

-

Dean-Stark trap

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (10 mmol) and methylboronic acid (10 mmol).

-

Add toluene to the flask and heat the mixture to reflux under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the solid B-methylated oxazaborolidine.

-

The solid catalyst can be stored under an inert atmosphere for future use.

Diagrams

Caption: Mechanism of the CBS Reduction.

Caption: Experimental Workflow for CBS Reduction.

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

Chiral β-amino alcohols, including this compound, can act as effective ligands in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.[4] This reaction is a fundamental method for the synthesis of chiral secondary alcohols.[4]

Reaction Principle

The chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral catalyst. This catalyst then coordinates with the aldehyde, creating a chiral environment that directs the addition of the ethyl group from diethylzinc to one face of the aldehyde carbonyl, resulting in the formation of an enantioenriched alcohol.

Data Presentation

Quantitative data for the use of this compound as a ligand in this reaction is not extensively tabulated in the literature. The following table provides representative data for the enantioselective addition of diethylzinc to various aldehydes using other chiral amino alcohol ligands, illustrating the potential of this class of compounds. Optimization would be required to achieve high yields and enantioselectivities with the specific ligand.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | 85-95 | 80-98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 80-90 | 85-95 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 80-92 | 88-96 |

| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 75-85 | 70-90 |

| Hexanal | (R)-Octan-3-ol | 60-75 | 65-85 |

Note: Data is representative of reactions using various chiral amino alcohol ligands and serves as a general guideline. Reaction conditions need to be optimized for this compound.

Experimental Protocol

Protocol 3: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general methodology that can be adapted and optimized for the use of this compound as the chiral ligand.

Materials:

-

This compound

-

Diethylzinc (solution in hexanes or toluene)

-

Benzaldehyde

-

Anhydrous Toluene

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere at 0 °C, add diethylzinc (1.0 M solution, 3.0 mL, 3.0 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture.

-

Stir the resulting solution at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of 1 M HCl (5 mL).

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagrams

Caption: Mechanism of Diethylzinc Addition.

Caption: Experimental Workflow for Diethylzinc Addition.

References

Application Notes and Protocols for (S)-2-Amino-3,3-diphenylpropan-1-ol as a Chiral Auxiliary Precursor in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3,3-diphenylpropan-1-ol, a chiral amino alcohol derived from phenylalanine, serves as a valuable precursor for the synthesis of robust chiral auxiliaries for asymmetric aldol reactions. While not typically employed directly, its conversion into a rigid heterocyclic system, such as an oxazolidinone, provides a highly effective scaffold for stereocontrol in carbon-carbon bond formation. This approach is central to the widely utilized Evans aldol methodology, which is renowned for its high levels of diastereoselectivity and predictable stereochemical outcomes.

This document outlines the synthesis of a chiral oxazolidinone auxiliary from this compound, its subsequent acylation, and a detailed protocol for its application in asymmetric aldol reactions. The procedures are based on well-established principles for Evans-type auxiliaries and are intended to provide a practical guide for researchers in organic synthesis and drug development.

Synthesis and Acylation of the Chiral Auxiliary

The first step involves the conversion of the amino alcohol into a chiral oxazolidinone. This is typically achieved by reaction with phosgene or a phosgene equivalent, such as diethyl carbonate. The resulting oxazolidinone is then acylated to attach the desired propionyl group, which will subsequently form the enolate for the aldol reaction.

Protocol 1: Synthesis of (S)-4,4-diphenyl-2-oxazolidinone

-

To a solution of this compound in a suitable solvent (e.g., toluene), add an equimolar amount of diethyl carbonate and a catalytic amount of a strong base (e.g., sodium methoxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the (S)-4,4-diphenyl-2-oxazolidinone.

Protocol 2: N-Propionylation of (S)-4,4-diphenyl-2-oxazolidinone

A common method for N-acylation involves the use of a strong base and an acyl chloride.[1]

-

Dissolve the (S)-4,4-diphenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-